4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
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Overview
Description
4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a thiomorpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine.
Formation of the Thiomorpholine Moiety: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the thiomorpholine moiety using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
- 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is unique due to its combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS/c19-13-5-1-2-7-15(13)24-17(14-6-3-4-8-20-14)16(21-22-24)18(25)23-9-11-26-12-10-23/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYSYJVYSCZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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